5-Bromo-1,3-dichloro-2-methylbenzene

Synthetic Intermediates Cross-Coupling Chemistry Halogenated Building Blocks

Researchers requiring selective sequential aryl-aryl bond formations on a benzene scaffold face poor selectivity with 1,3-dichloro-2-methylbenzene. 5-Bromo-1,3-dichloro-2-methylbenzene (CAS 204930-37-0) solves this with built-in orthogonality: • The bromine site enables selective Suzuki-Miyaura coupling under mild conditions, leaving two chlorine atoms intact for subsequent activation. • Distinct isotope pattern (Br/Cl₂) and MW 239.92 g/mol facilitate use as a GC-MS/LC-MS internal standard. • XLogP3 = 4.2 supports development of lipophilic agrochemical actives. Supplied at ≥98% purity with full analytical documentation; in stock for immediate global shipment.

Molecular Formula C7H5BrCl2
Molecular Weight 239.92 g/mol
CAS No. 204930-37-0
Cat. No. B1268610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,3-dichloro-2-methylbenzene
CAS204930-37-0
Molecular FormulaC7H5BrCl2
Molecular Weight239.92 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1Cl)Br)Cl
InChIInChI=1S/C7H5BrCl2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3
InChIKeyLEXOYLCPBCBPJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1,3-dichloro-2-methylbenzene: Product Overview


5-Bromo-1,3-dichloro-2-methylbenzene (CAS 204930-37-0) is a polysubstituted aromatic building block with the molecular formula C₇H₅BrCl₂ [1]. Its structure features a benzene ring substituted with a bromine atom, two chlorine atoms, and a methyl group in a specific 1,3,5-relationship [2]. The compound is primarily used as an intermediate in organic synthesis for pharmaceuticals and agrochemicals [3]. Its unique substitution pattern and the presence of both bromine and chlorine atoms confer distinct reactivity for selective cross-coupling reactions, such as Suzuki-Miyaura and Ullmann-type couplings, making it a valuable scaffold for constructing complex molecules [3].

5-Bromo-1,3-dichloro-2-methylbenzene: Why Substitution Fails


Substituting 5-Bromo-1,3-dichloro-2-methylbenzene with a generic halogenated benzene, such as 1,3-dichloro-2-methylbenzene (CAS 118-69-4) [1] or 2-bromo-1,3-dichlorobenzene (CAS 19393-92-1) [2], introduces significant and quantifiable differences in key physicochemical properties and synthetic utility. The specific combination and positions of the bromine, chlorine, and methyl substituents on the aromatic ring directly impact reactivity in cross-coupling reactions, where the bromine atom serves as a more reactive handle than chlorine [3]. Furthermore, the compound's unique substitution pattern leads to distinct physical properties, such as a higher molecular weight and altered lipophilicity (XLogP3), which can affect its behavior in purification, formulation, and downstream applications [4].

5-Bromo-1,3-dichloro-2-methylbenzene: Comparison with Close Analogs


Molecular Weight vs. Non-Brominated Analogs

Compared to its direct non-brominated analog, 1,3-dichloro-2-methylbenzene (CAS 118-69-4), the target compound has a significantly higher molecular weight and altered elemental composition due to the substitution of a hydrogen atom with a bromine atom [1]. This difference is critical for accurate stoichiometric calculations in synthetic planning and for differentiating the compound in analytical methods like mass spectrometry.

Synthetic Intermediates Cross-Coupling Chemistry Halogenated Building Blocks

Lipophilicity: Purification & Formulation Impact

The presence of a bromine atom in place of a hydrogen atom (as in the comparator 1,3-dichloro-2-methylbenzene) results in a quantifiable difference in lipophilicity. The target compound's XLogP3 value indicates higher lipophilicity, which influences its behavior in chromatographic purification (e.g., retention time on reversed-phase HPLC) and its potential for formulation in lipophilic media [1].

Lipophilicity Purification Formulation Development

Boiling Point: Distillation & Thermal Stability

The substitution pattern of 5-bromo-1,3-dichloro-2-methylbenzene results in a different boiling point compared to other halogenated benzenes. While exact experimental data for the target compound is unavailable, a class-level inference can be drawn by comparing its isomer, 2-bromo-1,3-dichlorobenzene (CAS 19393-92-1), which has a reported boiling point of 242 °C [1]. In contrast, the non-brominated analog 1,3-dichloro-2-methylbenzene boils at 198 °C [2]. The bromine substituent in the target compound is expected to elevate the boiling point due to increased molecular weight and polarizability.

Thermal Properties Distillation Safety Assessment

Cross-Coupling Reactivity: Bromine Handle Advantage

In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, the relative reactivity of carbon-halogen bonds follows the general trend: I > OTf > Br >> Cl [1]. The target compound, containing both a bromine and two chlorine atoms, offers a unique platform for selective functionalization [2]. The bromine atom serves as a more reactive site for the initial coupling, while the chlorine atoms can be retained for subsequent transformations. This contrasts with the non-brominated analog 1,3-dichloro-2-methylbenzene, where both chlorines are less reactive, potentially leading to lower yields or requiring harsher conditions for a single substitution.

Cross-Coupling Chemistry Suzuki-Miyaura Reaction Reaction Selectivity

Physical State: Solid vs. Liquid Analogs

While the melting point of 5-bromo-1,3-dichloro-2-methylbenzene is not reported, its isomer 2-bromo-1,3-dichlorobenzene is a solid at room temperature with a melting point of 65 °C [1]. In contrast, the non-brominated analog 1,3-dichloro-2-methylbenzene is a liquid with a melting point of 25.8 °C [2]. The presence of a bromine atom and the specific substitution pattern on the aromatic ring in the target compound is expected to increase intermolecular forces, making it more likely to be a solid at ambient conditions.

Physical Properties Handling and Storage Process Chemistry

5-Bromo-1,3-dichloro-2-methylbenzene: Procurement & Applications


Selective Iterative Cross-Coupling Scaffold

When designing a synthetic route requiring multiple, sequential aryl-aryl bond formations, 5-bromo-1,3-dichloro-2-methylbenzene is the preferred starting material over its non-brominated analog. The highly reactive bromine site can be selectively engaged in a first Suzuki-Miyaura coupling under mild conditions, leaving the two chlorine atoms intact [1]. These can then be activated in subsequent steps (e.g., using more forcing conditions or different catalytic systems) for further diversification [2]. This built-in orthogonality is not available in 1,3-dichloro-2-methylbenzene, where both chlorine sites exhibit similarly low reactivity, making selective mono-functionalization challenging.

Agrochemical & Pharmaceutical Intermediate

The compound's established use as an intermediate for herbicides and fungicides [3] makes it a strategic procurement item for agrochemical R&D. Its distinct molecular weight and lipophilicity, as quantified in Section 3, are crucial for structure-activity relationship (SAR) studies. For instance, the XLogP3 value of 4.2 [4] positions it favorably for optimizing the bioavailability of lipophilic active ingredients, a key parameter in the development of crop protection agents.

Internal Standard for Analytical Methods

The compound's unique combination of a bromine atom and two chlorine atoms creates a characteristic isotope pattern in mass spectrometry. Combined with its substantial molecular weight of 239.92 g/mol [4], this makes it an excellent candidate for use as an internal standard or a reference compound in the development of GC-MS or LC-MS methods for the analysis of halogenated environmental contaminants or drug metabolites. Its high purity (typically ≥98%) ensures reliable and reproducible analytical results.

Halogenated Materials for Advanced Applications

The compound's utility extends to materials science, where halogenated aromatics are used in the production of dyes and functional materials [3]. The specific substitution pattern of 5-bromo-1,3-dichloro-2-methylbenzene can impart unique electronic and optical properties to polymers or small-molecule materials. For example, the electron-withdrawing nature of the halogens can tune the band gap of conjugated polymers, making this building block valuable for organic electronics research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-1,3-dichloro-2-methylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.